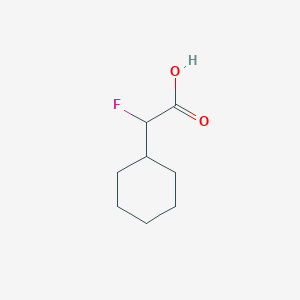

2-Cyclohexyl-2-fluoroacetic acid

Overview

Description

Chemical Reactions Analysis

Fluoroacetic acid, a related compound, is known to undergo various reactions. For instance, fluoroacetate dehalogenase catalyzes its degradation through a two-step process initiated by an SN2 reaction in which the aspartate residue performs a nucleophilic attack on the carbon bonded to the fluorine; the second step is hydrolysis that releases the product as glycolate .Scientific Research Applications

Oxidation Mechanisms

Research into the oxidation mechanisms involving cyclohexane derivatives, such as in the study by Camaioni et al. (2001), explores how cyclohexane reacts with hydrogen peroxide and trifluoroacetic acid systems. This study highlights the oxidation products and mechanisms, which are critical in understanding the chemical behavior of related compounds like 2-Cyclohexyl-2-fluoroacetic acid (Camaioni, Bays, Shaw, Linehan, & Birnbaum, 2001).

Synthesis of Amino Acid Derivatives

Straub and Birman (2018) explored the organocatalytic enantioselective synthesis of α-fluoro-β-amino acid derivatives. They demonstrated how fluoroacetic acid, akin to 2-Cyclohexyl-2-fluoroacetic acid, can be used to generate β-lactams and further be transformed into amino acid derivatives, significant in medicinal chemistry (Straub & Birman, 2018).

Reactivity of Nonheme FeV-Oxo Intermediates

Fan et al. (2018) investigated the reactivity of nonheme iron species with cyclohexane, providing insights into the oxidation processes relevant to cyclohexane derivatives like 2-Cyclohexyl-2-fluoroacetic acid. Their findings help in understanding the oxidation potential and reactivity of similar compounds (Fan, Serrano-Plana, Oloo, Draksharapu, Delgado-Pinar, Company, Martin-Diaconescu, Borrell, Lloret‐Fillol, Garcı́a-España, Guo, Bominaar, Que, Costas, & Münck, 2018).

Environmental Impact and Atmospheric Reactions

Blanco et al. (2010) studied the atmospheric photooxidation of fluoroacetates, which is relevant to understanding the environmental behavior of 2-Cyclohexyl-2-fluoroacetic acid. Their research provides valuable insights into how fluoroacetate derivatives react in the atmosphere, essential for assessing environmental impact (Blanco, Bejan, Barnes, Wiesen, & Teruel, 2010).

Liquid Crystalline Derivatives

The synthesis of liquid crystalline cyclohexene and cyclohexane derivatives by Bezborodov, Lapanik, and Sasnouski (2002) explores the transformation of cyclohex-2-enones into crystalline structures. Such studies are crucial in material science, where cyclohexane derivatives like 2-Cyclohexyl-2-fluoroacetic acid may find applications (Bezborodov, Lapanik, & Sasnouski, 2002).

Mechanism of Action

Fluoroacetic acid is incorporated into the metabolic system of mammals in a similar way to acetic acid . It is first activated to fluoroacetyl-CoA by citrate synthase into (2R,3R)-2-fluorocitric acid, a common co-metabolite of fluoroacetic acid . The exact mechanism of action for 2-Cyclohexyl-2-fluoroacetic acid is not specified in the available resources.

Safety and Hazards

Fluoroacetic acid is very toxic; ingestion of small quantities may cause death . It is a halogenated carboxylic acid derivative that donates hydrogen ions if a base is present to accept them . The safety and hazards of 2-Cyclohexyl-2-fluoroacetic acid specifically are not mentioned in the available resources.

properties

IUPAC Name |

2-cyclohexyl-2-fluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13FO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJABJAETVLSRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexyl-2-fluoroacetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B1432491.png)